1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine
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Overview
Description
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyrazole ring substituted with an isopropyl group at the 1-position and a piperazine ring at the 4-position
Preparation Methods
The synthesis of 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine typically involves the reaction of 1-isopropyl-1H-pyrazole with piperazine. One common method involves the nucleophilic substitution of 1-isopropyl-1H-pyrazole with piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, leading to the modulation of cytokine production and reduction of inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)piperazine |
InChI |
InChI=1S/C10H18N4/c1-9(2)14-8-10(7-12-14)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
AVWQHWWPABBJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)N2CCNCC2 |
Origin of Product |
United States |
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